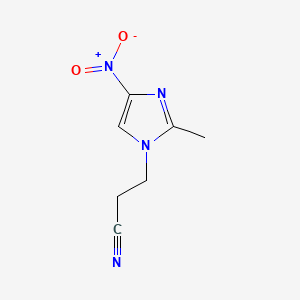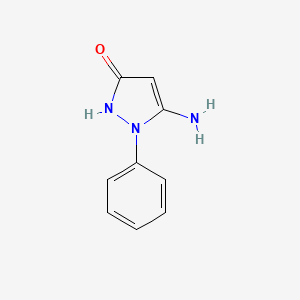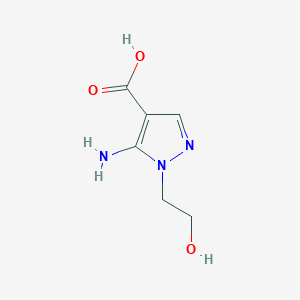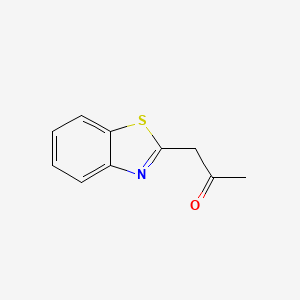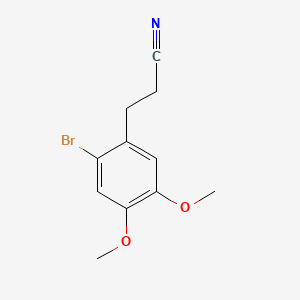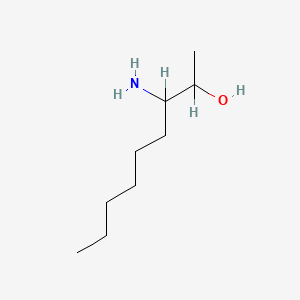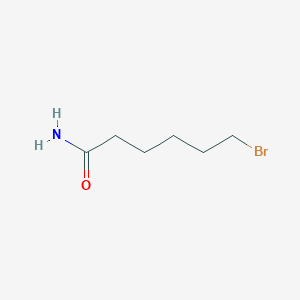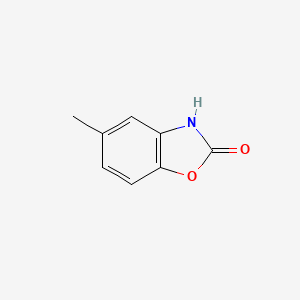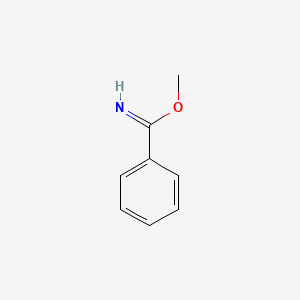
Methyl benzimidate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl benzimidate and its derivatives often involves the reaction of o-phenylenediamine with aldehydes or ketones in the presence of catalysts. For example, a series of novel benzimidazoles derived from indole 2 was synthesized as selective neuropeptide Y Y1 receptor antagonists, indicating the potential for developing antiobesity drugs (Zarrinmayeh et al., 1998). Additionally, metal phosphonates based on {[(benzimidazol-2-ylmethyl)imino]bis(methylene)}bis(phosphonic acid) have been synthesized under hydrothermal conditions, demonstrating the structural versatility and potential for magnetic property applications (Cao et al., 2006).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of benzimidazole derivatives have been thoroughly investigated. For instance, 1,4-Bis(1-methyl-2-benzimidazolyl)benzene was characterized using X-ray diffraction, FT-IR, Raman, and NMR spectroscopies, alongside quantum chemical methods (Eren & Unal, 2013). These studies help understand the compound's electronic structure, vibrational modes, and chemical behavior.
Chemical Reactions and Properties
Methyl benzimidate participates in various chemical reactions, contributing to its significant role in organic synthesis. A notable reaction is the synthesis of 2-substituted benzimidazoles in the presence of an ionic liquid, which showcases the influence of substituents on the reaction outcome and highlights the compound's reactivity (Saha et al., 2009).
Physical Properties Analysis
The physical properties of methyl benzimidate derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. Polyimides derived from benzophenonetetracarboxylic dianhydride and imidazole-blocked benzene diisocyanates exhibit high solubility and thermal stability, indicating their potential for high-performance materials (Jung & Park, 1995).
Chemical Properties Analysis
The chemical properties of methyl benzimidate, such as reactivity towards nucleophiles, electrophiles, and its role in catalysis, are foundational for its utility in synthesis. For instance, the synthesis of novel Schiff base compounds from benzylamine and carboxybenzaldehyde demonstrates the versatility of benzimidate derivatives in forming stable and structurally diverse compounds (Ashfaq et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodology
A study by Zhang & suo (2004) discusses the preparation of ester arylhydrazones using methyl benzimidate hydrochloride, demonstrating a mild and convenient synthetic method for these compounds. This approach highlights the utility of methyl benzimidate in synthesizing specialized organic compounds (Zhang & suo, 2004).
Corrosion Inhibition
In the field of corrosion science, Obot & Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-methylbenzimidazole, as corrosion inhibitors. This research suggests the potential of methyl benzimidate derivatives in protecting metals from corrosion, which is significant in various industrial applications (Obot & Obi-Egbedi, 2010).
Anticancer Research
Methyl benzimidate derivatives like carbendazim have been investigated for their anticancer properties. Yenjerla et al. (2009) explored how carbendazim, a derivative, inhibits cancer cell proliferation by affecting microtubule dynamics in human cells, indicating potential applications in cancer therapy (Yenjerla et al., 2009). Additionally, Zhao et al. (2015) and Xiang et al. (2012) studied benzimidazole-based complexes for their potential anticancer activity against various carcinoma cells, highlighting the scope of methyl benzimidate derivatives in developing novel anticancer agents (Zhao et al., 2015) (Xiang et al., 2012).
Agriculture and Fungicide Research
In agricultural sciences, the use of methyl benzimidazole carbamate fungicides like carbendazim is significant. Campos et al. (2015) discussed the development of polymeric and solid lipid nanoparticles for the sustained release of carbendazim in agricultural applications, aiming to enhance efficiency and reduce environmental impact (Campos et al., 2015).
Antioxidant Research
Investigations into the antioxidant properties of methyl benzimidate derivatives were conducted by Kuş et al. (2004) and Saini et al. (2016). These studies evaluated the efficacy of these derivatives in inhibiting lipid peroxidation, suggesting their potential as antioxidants (Kuş et al., 2004) (Saini et al., 2016).
Safety And Hazards
“Methyl benzimidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl benzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQKQNJHCDULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322881 | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzimidate | |
CAS RN |
7471-86-5 | |
| Record name | 7471-86-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzimidic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

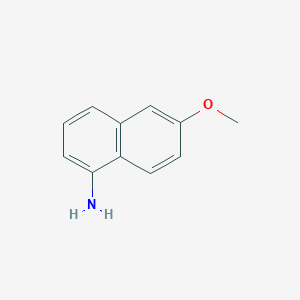
![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)
